[3-(Dimethylamino)-2-methylprop-2-enylidene]-dimethylazanium;hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Dimethylamino)-2-methylprop-2-enylidene]-dimethylazanium;hexafluorophosphate is a compound known for its unique chemical structure and properties. It is often used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of amines and other derivatives.
Wissenschaftliche Forschungsanwendungen
[3-(Dimethylamino)-2-methylprop-2-enylidene]-dimethylazanium;hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: It plays a role in the study of biological processes and the development of pharmaceuticals.
Medicine: It is involved in the synthesis of compounds with potential therapeutic effects.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of [3-(Dimethylamino)-2-methylprop-2-enylidene]-dimethylazanium;hexafluorophosphate involves its interaction with specific molecular targets. It can act as a catalyst or a reactant in various chemical reactions, influencing the pathways and outcomes of these processes. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
N-[3-(Dimethylamino)propyl]methacrylamide: Known for its use in polymerization reactions.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Commonly used in peptide synthesis and protein crosslinking.
N-[3-(Dimethylamino)propyl]hexadecanamide: Used in the synthesis of surfactants and other industrial chemicals . Compared to these compounds, [3-(Dimethylamino)-2-methylprop-2-enylidene]-dimethylazanium;hexafluorophosphate is unique in its specific applications and the types of reactions it can undergo.
Eigenschaften
Molekularformel |
C8H17F6N2P |
---|---|
Molekulargewicht |
286.20 g/mol |
IUPAC-Name |
[3-(dimethylamino)-2-methylprop-2-enylidene]-dimethylazanium;hexafluorophosphate |
InChI |
InChI=1S/C8H17N2.F6P/c1-8(6-9(2)3)7-10(4)5;1-7(2,3,4,5)6/h6-7H,1-5H3;/q+1;-1 |
InChI-Schlüssel |
HDEBNAPLQNPTJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CN(C)C)C=[N+](C)C.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.